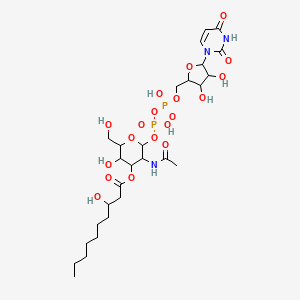
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound plays a significant role in microbial pathogenesis research, particularly in understanding the mechanisms of lipopolysaccharide biosynthesis and identifying potential drug targets to combat bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc involves multiple steps, starting from the basic building blocks of uridine and N-acetylglucosamine. The key steps include the acylation of N-acetylglucosamine with R-3-hydroxydecanoic acid, followed by the phosphorylation of the resulting compound to form the diphosphate linkage with uridine. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound is carried out using optimized synthetic routes that ensure scalability and cost-effectiveness. The process involves large-scale chemical synthesis with stringent quality control measures to maintain the consistency and purity of the compound.
化学反応の分析
Types of Reactions
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
科学的研究の応用
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc has extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a crucial role in studying bacterial lipopolysaccharide biosynthesis and microbial pathogenesis.
Medicine: Investigated as a potential target for developing antibiotics against Gram-negative bacterial infections.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
作用機序
The mechanism of action of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc involves its role as an intermediate in the biosynthesis of lipid A. The compound is enzymatically converted to lipid A, which is a key component of the outer membrane of Gram-negative bacteria. This process involves several enzymes, including acyltransferases and deacetylases, which catalyze the transfer of acyl groups and the removal of acetyl groups, respectively. The molecular targets and pathways involved in this process are critical for maintaining the structural integrity and function of the bacterial outer membrane.
類似化合物との比較
Similar compounds to UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc include:
UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc: Another intermediate in lipid A biosynthesis with a longer acyl chain.
UDP-2,3-diacylglucosamine: A related compound with two acyl groups attached to the glucosamine moiety.
UDP-N-acetylglucosamine: A simpler precursor in the biosynthesis pathway without the acyl group.
The uniqueness of this compound lies in its specific role in the biosynthesis of lipid A and its potential as a target for antibiotic development.
特性
分子式 |
C27H45N3O19P2 |
|---|---|
分子量 |
777.6 g/mol |
IUPAC名 |
[3-acetamido-2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxydecanoate |
InChI |
InChI=1S/C27H45N3O19P2/c1-3-4-5-6-7-8-15(33)11-19(35)47-24-20(28-14(2)32)26(46-16(12-31)22(24)37)48-51(42,43)49-50(40,41)44-13-17-21(36)23(38)25(45-17)30-10-9-18(34)29-27(30)39/h9-10,15-17,20-26,31,33,36-38H,3-8,11-13H2,1-2H3,(H,28,32)(H,40,41)(H,42,43)(H,29,34,39) |
InChIキー |
MQPZMQHQQMJGDE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



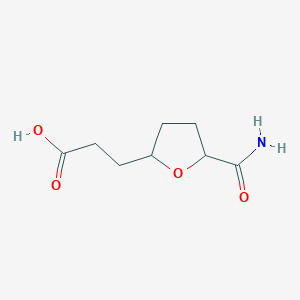
![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)
![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
![4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B12312191.png)
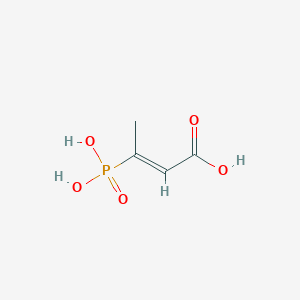
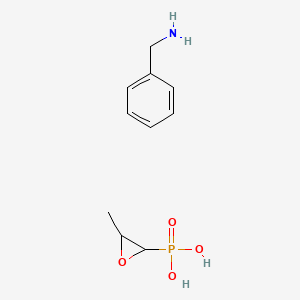
![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)

![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)
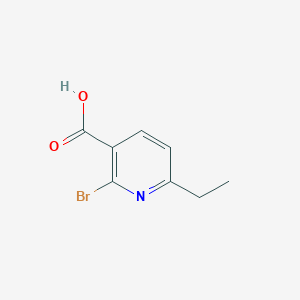
![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)
